Cas no 2229145-53-1 (tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate)

Technical Introduction: Tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex piperidine-based frameworks. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection options, while the 2-chloroacetyl moiety offers reactivity for further functionalization, such as nucleophilic substitution or cyclization reactions. The 3-methyl substitution on the piperidine ring introduces steric and electronic effects, influencing regio- and stereoselectivity in downstream applications. This compound is commonly employed in pharmaceutical and agrochemical research for the development of bioactive molecules. Its well-defined structure and compatibility with standard synthetic protocols make it a reliable building block for medicinal chemistry and heterocyclic synthesis.
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate structure
2229145-53-1 structure
商品名:tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
CAS番号:2229145-53-1
MF:C13H22ClNO3
メガワット:275.771683216095
CID:5810841
PubChem ID:165621485

tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
    • EN300-1898772
    • 2229145-53-1
    • インチ: 1S/C13H22ClNO3/c1-9-8-15(12(17)18-13(2,3)4)6-5-10(9)11(16)7-14/h9-10H,5-8H2,1-4H3
    • InChIKey: XSYHPHZSTFXYNF-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1CCN(C(=O)OC(C)(C)C)CC1C)=O

計算された属性

  • せいみつぶんしりょう: 275.1288213g/mol
  • どういたいしつりょう: 275.1288213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 46.6Ų

tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898772-1.0g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
1g
$1785.0 2023-06-03
Enamine
EN300-1898772-5g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
5g
$3687.0 2023-09-18
Enamine
EN300-1898772-0.05g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
0.05g
$1068.0 2023-09-18
Enamine
EN300-1898772-0.5g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
0.5g
$1221.0 2023-09-18
Enamine
EN300-1898772-10.0g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
10g
$7681.0 2023-06-03
Enamine
EN300-1898772-10g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
10g
$5467.0 2023-09-18
Enamine
EN300-1898772-0.1g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
0.1g
$1119.0 2023-09-18
Enamine
EN300-1898772-5.0g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
5g
$5179.0 2023-06-03
Enamine
EN300-1898772-2.5g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
2.5g
$2492.0 2023-09-18
Enamine
EN300-1898772-0.25g
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
2229145-53-1
0.25g
$1170.0 2023-09-18

tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate 関連文献

tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylateに関する追加情報

tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate: A Comprehensive Overview

tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate is a compound with the CAS number 2229145-53-1, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tert-butyl group, a piperidine ring, and a chloroacetyl substituent. The molecule's structure lends it versatile properties, making it a valuable compound in both academic research and industrial applications.

The tert-butyl group in this compound serves as a bulky substituent, which can influence the steric environment around the molecule. This steric effect is particularly important in reactions involving enzymatic catalysis or in the design of bioactive molecules. The piperidine ring, a six-membered cyclic amine, contributes to the compound's ability to form hydrogen bonds and participate in various chemical reactions. The chloroacetyl substituent introduces electrophilic character to the molecule, making it reactive towards nucleophilic attacks and suitable for use in substitution reactions.

Recent studies have highlighted the potential of tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate in drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential therapeutic applications. For instance, the compound has been used as an intermediate in the synthesis of neuroprotective agents and anti-inflammatory drugs. These findings underscore the importance of understanding the compound's chemical properties and reactivity.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic acylation and subsequent alkylation reactions. The synthesis typically begins with the preparation of the corresponding piperidine derivative, followed by acylation using an appropriate chloroacetylating agent. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the yield and purity of the final product.

The physical properties of tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate include a melting point of approximately 85°C and a boiling point around 180°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also stable under normal storage conditions, provided it is protected from moisture and light.

From an environmental perspective, studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. Its environmental impact is considered low when handled responsibly, making it suitable for use in industrial settings where proper waste management practices are implemented.

In conclusion, tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate (CAS No: 2229145-53-1) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, reactivity, and stability make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its role in advancing drug discovery and chemical synthesis is expected to grow further.

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